-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 4-Bromophenylboronic acid pinacol ester, is an organoboron compound commonly used as a building block in organic synthesis. Its structure features a pinacol ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) bound to a 4-bromophenyl group. The pinacol ester moiety acts as a protecting group for the boronic acid, making it stable and air-tolerant, while the bromophenyl group serves as a reactive site for various coupling reactions.
This compound finds applications in the synthesis of diverse organic molecules, including:
-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is particularly valuable in Suzuki-Miyaura coupling reactions, a type of palladium-catalyzed cross-coupling reaction widely used in organic synthesis. In this reaction, the carbon-boron bond of the pinacol ester reacts with another organic molecule containing a leaving group (e.g., chloride, bromide) to form a new carbon-carbon bond. This versatility allows for the efficient construction of complex organic molecules with diverse functionalities.
Beyond its applications in organic synthesis, 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is also being explored in other research areas, such as:
2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic compound characterized by its unique dioxaborolane structure. Its molecular formula is C₁₂H₁₆BBrO₂, and it has a molecular weight of approximately 282.97 g/mol. The compound features a bromophenyl group, which enhances its reactivity in various chemical transformations. The dioxaborolane moiety contributes to its stability and solubility in organic solvents, making it a valuable reagent in synthetic chemistry.
While there is no extensive data on the specific hazards of 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, some general safety precautions should be followed when handling it:
Several methods exist for synthesizing 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane:
text4-Bromophenylboronic acid + Pinacol → 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
The applications of 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane extend across various fields:
Several compounds share structural similarities with 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane:
These comparisons highlight the uniqueness of 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in terms of its reactivity and potential applications across various fields.